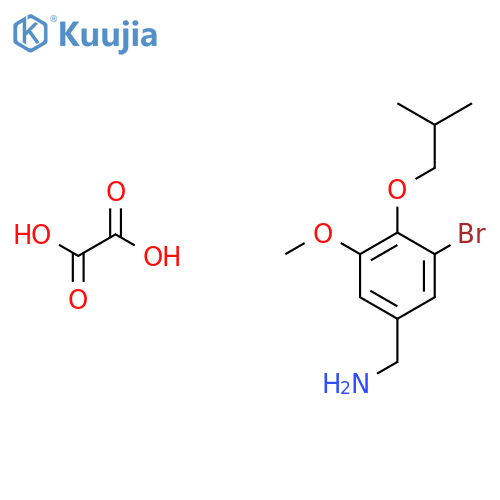Cas no 1785761-58-1 ((3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate)

1785761-58-1 structure
商品名:(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate 化学的及び物理的性質
名前と識別子
-
- (3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate
- 1785761-58-1
- (3-Bromo-4-isobutoxy-5-methoxyphenyl)methanamine oxalate
- [3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine;oxalic acid
- [3-bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine; oxalic acid
- AKOS032963578
-
- インチ: 1S/C12H18BrNO2.C2H2O4/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3;3-1(4)2(5)6/h4-5,8H,6-7,14H2,1-3H3;(H,3,4)(H,5,6)
- InChIKey: YLEZSINBAORGGZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CN)=CC(=C1OCC(C)C)OC.OC(C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 377.04740g/mol
- どういたいしつりょう: 377.04740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 273
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177687-1g |
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate |
1785761-58-1 | 1g |
3168CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 177687-1g |
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate |
1785761-58-1 | 1g |
3168.0CNY | 2021-07-13 | ||
| A2B Chem LLC | AY11051-1g |
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate |
1785761-58-1 | 1g |
$280.00 | 2024-04-20 |
(3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
1785761-58-1 ((3-Bromo-4-isobutoxy-5-methoxybenzyl)amine oxalate) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
